4-Hydroxy Trimethoprim-13C3 is a carbon-13 isotope-labeled derivative of Trimethoprim, a widely used antibiotic. This compound is significant in various scientific fields due to its unique isotopic labeling, which enhances analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The incorporation of carbon-13 allows researchers to trace metabolic pathways and study the pharmacokinetics of Trimethoprim in biological systems.
4-Hydroxy Trimethoprim-13C3 can be synthesized from commercially available Trimethoprim through specific isotope labeling techniques. The synthesis typically employs carbon-13 labeled reagents to introduce the isotopes into the molecular structure, facilitating its use in advanced analytical studies.
This compound falls under the category of pharmaceutical compounds, specifically as an antibiotic agent. It is classified as a sulfonamide derivative, sharing structural similarities with other antifolate drugs like Pyrimethamine and Methotrexate, which also inhibit dihydrofolate reductase.
The synthesis of 4-Hydroxy Trimethoprim-13C3 involves several key steps:
The synthetic route may involve various reaction types including oxidation, reduction, and substitution reactions. Common reagents used in these processes include potassium permanganate for oxidation and sodium borohydride for reduction.
The molecular structure of 4-Hydroxy Trimethoprim-13C3 retains the core structure of Trimethoprim but includes three carbon-13 isotopes incorporated into specific positions within the molecule. This modification enhances its utility in analytical chemistry.
The molecular formula for 4-Hydroxy Trimethoprim-13C3 is C14H16N4O3 (with carbon-13 isotopes). Its molecular weight is slightly increased due to the presence of carbon-13 compared to non-labeled Trimethoprim.
4-Hydroxy Trimethoprim-13C3 can undergo various chemical reactions:
Common reagents for oxidation include potassium permanganate or chromium trioxide under acidic conditions. For reductions, sodium borohydride or lithium aluminum hydride are frequently employed. Substitution reactions may utilize halogens or other electrophiles depending on the desired product.
The mechanism of action for 4-Hydroxy Trimethoprim-13C3 is primarily related to its role as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis in bacteria. By inhibiting this enzyme, 4-Hydroxy Trimethoprim-13C3 disrupts bacterial growth and reproduction.
Research indicates that the inhibitory effect on dihydrofolate reductase is significantly enhanced when using isotopically labeled compounds like 4-Hydroxy Trimethoprim-13C3, allowing for more precise studies on drug interactions and metabolic pathways in vivo.
4-Hydroxy Trimethoprim-13C3 typically appears as a crystalline solid with a specific melting point and solubility profile that aligns closely with that of non-labeled Trimethoprim.
The chemical properties include stability under standard laboratory conditions, reactivity with various reagents during synthetic processes, and behavior under different pH conditions. It is important to note that the presence of carbon-13 isotopes does not significantly alter these properties compared to its non-labeled counterpart.
4-Hydroxy Trimethoprim-13C3 has several scientific applications:
4-Hydroxy Trimethoprim-13C3 (C₁₄H₁₈N₄O₄ with three ¹³C atoms) is a carbon-13-labeled derivative of the antibacterial agent trimethoprim. Its molecular structure incorporates stable ¹³C isotopes at three methoxy groups (-OCH₃), creating a mass of 309.30 g/mol compared to 290.32 g/mol for unlabeled trimethoprim [6]. This isotopic labeling enables precise tracking without altering chemical behavior or biological activity, making it indispensable for advanced pharmacological research.
Stable isotopes like ¹³C overcome the limitations of radioactive tracers by eliminating radiation hazards while providing equivalent analytical precision. The kinetic isotope effect—slower bond cleavage in ¹³C compared to ¹²C—allows detailed observation of metabolic pathways without perturbing reaction kinetics [3] [7]. In mass spectrometry, the 19 Da mass difference between labeled and unlabeled molecules permits unambiguous quantification in biological matrices, crucial for pharmacokinetic studies [6] [10].
Table 1: Analytical Applications of 4-Hydroxy Trimethoprim-13C3
Technique | Application | Sensitivity |
---|---|---|
NMR Spectroscopy | Molecular structure verification | Detection of ¹³C chemical shifts |
LC-MS/MS | Quantification in biological samples | 0.001% enrichment |
Isotope Ratio MS | Metabolic pathway tracing | <0.1‰ isotope ratio |
Radioisotope Avoidance | Safe longitudinal studies | N/A |
These properties position 4-Hydroxy Trimethoprim-13C3 as a critical internal standard for drug metabolism assays, particularly in elucidating trimethoprim’s oxidative pathways [9]. The 4-hydroxy metabolite itself is biologically significant, as it retains partial antibacterial activity and contributes to the overall efficacy of trimethoprim therapies .
4-Hydroxy Trimethoprim-13C3 serves as a mechanistic probe for studying bacterial resistance to dihydrofolate reductase (DHFR) inhibitors. By incorporating ¹³C labels, researchers can track:
In environmental science, this compound detects antibiotic residues in water systems. Studies using LC-MS/MS with ¹³C-labeled internal standards achieve recovery rates >95% for trimethoprim metabolites in wastewater, revealing persistence levels and ecological risks [6]. Additionally, its role in Candida albicans DHFR inhibition studies (despite 7,000× lower affinity than bacterial targets) exemplifies applications beyond bacterial pathogens [2].
Trimethoprim’s discovery in 1962 marked a breakthrough in antifolate antibiotics [9]. The first-generation compound (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) exhibited potent DHFR inhibition but faced rapid resistance via plasmid-mediated enzyme variants [2] [8]. Second-generation derivatives like 4-Hydroxy Trimethoprim emerged from metabolic studies in the 1980s, revealing hepatic oxidation as a primary metabolic pathway [9].
The synthesis of ¹³C-labeled derivatives represents the third evolutionary phase, driven by advances in:
Table 2: Evolution of Trimethoprim-Based Compounds
Generation | Compound | Key Feature | Limitation |
---|---|---|---|
1st | Trimethoprim | Selective bacterial DHFR inhibition | Plasmid-mediated resistance |
2nd | 4-Hydroxy Trimethoprim | Retained antibacterial activity | Reduced membrane permeability |
3rd | 4-Hydroxy Trimethoprim-¹³C₃ | Non-radioactive tracer for ADME studies | High synthesis cost |
Synthesis of 4-Hydroxy Trimethoprim-13C3 involves reacting Trimethoprim-13C3 with hydroxylating agents (e.g., cytochrome P450 mimics) under controlled conditions. The labeled precursor (Trimethoprim-13C3, CAS 1189970-95-3) is commercially synthesized using ¹³C-enriched methyl iodide to modify the trimethoxybenzyl group [6] [10]. Yield optimization remains challenging due to competing overoxidation reactions, requiring chromatographic purification to achieve >98% isotopic purity [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0